2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide
Description
2-{4-[2-(3,4-Dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked via an acetamido moiety to a para-substituted phenyl ring, which is further connected to an N,N-dimethylacetamide group. The compound’s synthesis typically involves multi-step reactions, such as amide coupling between 3,4-dimethoxyphenylacetic acid derivatives and substituted anilines, followed by dimethylation of the terminal acetamide group .
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-22(2)20(24)13-14-5-8-16(9-6-14)21-19(23)12-15-7-10-17(25-3)18(11-15)26-4/h5-11H,12-13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFHWYGLXHTANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of the sm cross-coupling reaction, the process involves two main steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
It’s worth noting that the sm cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various organic compounds.
Result of Action
The sm cross-coupling reaction, which similar compounds participate in, is known for its ability to form carbon–carbon bonds, a fundamental process in organic synthesis.
Action Environment
The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions, suggesting that similar compounds might also exhibit stability under a variety of conditions.
Biological Activity
The compound 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide (commonly referred to as DMAC derivative) exhibits significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C20H25NO5
- Molecular Weight : 359.42 g/mol
- CAS Number : 139-76-4
- Physical State : Solid at room temperature with a melting point of approximately 124 °C .
The biological activity of this compound can be attributed to its structural components that interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the virulence of pathogenic bacteria by disrupting their enzymatic functions .
- Receptor Binding : It exhibits affinity for specific receptors, which may modulate physiological responses. For example, it has been noted to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, mimicking NAD+ substrates and thereby influencing metabolic processes .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the DMAC derivative:
Case Study 1: Enzymatic Inhibition
A study investigated the inhibitory effects of the DMAC derivative on various bacterial toxins. Results indicated that it significantly reduced the activity of Mono-ADP-ribosyltransferase with an IC50 value ranging from 87 nM to 484 μM depending on the specific toxin . This suggests potential therapeutic applications in treating infections caused by toxin-producing bacteria.
Case Study 2: Dermal Absorption and Toxicity
Research conducted on dermal absorption showed that DMAC vapor was absorbed significantly through human skin, with a mean absorption rate estimated at 40.4% . This raises considerations for occupational exposure limits and safety protocols when handling the compound.
Case Study 3: Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide exhibit anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Its structural features may allow it to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, which could be beneficial in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. The mechanism behind this effect could involve the modulation of pain pathways in the central nervous system. Further research is needed to elucidate its efficacy and safety profile as an analgesic agent.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that specific modifications to the structure enhanced anticancer activity, providing insights into structure-activity relationships (SAR) that could guide future drug design.
Case Study 2: Anti-inflammatory Mechanisms
A research team investigated the anti-inflammatory effects of a related compound in animal models of acute inflammation. The study found significant reductions in edema and pro-inflammatory markers, suggesting that this class of compounds could serve as effective anti-inflammatory agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on steric hindrance from the dimethylamino group and electron-donating methoxy substituents .
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino moiety participates in alkylation and acylation:
Reactivity is limited by the steric bulk of the dimethylamino group.
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under strong Lewis acids:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12h | 2-{4-[2-(3,4-Dihydroxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide | ~65% |
Demethylation selectively targets methoxy groups without affecting the acetamide .
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl rings undergo halogenation and nitration:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | Para to methoxy | 2-{4-[2-(3,4-Dimethoxy-5-bromophenyl)acetamido]phenyl}-N,N-dimethylacetamide |
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Meta to acetamide | 2-{4-[2-(3,4-Dimethoxy-5-nitrophenyl)acetamido]phenyl}-N,N-dimethylacetamide |
Methoxy groups direct electrophiles to ortho/para positions, while the acetamide group deactivates the adjacent ring .
Catalytic Hydrogenation
The acetamide’s carbonyl group can be reduced under H<sub>2</sub> catalysis:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C, H<sub>2</sub> (1 atm) | Ethanol, 50°C, 6h | 2-{4-[2-(3,4-Dimethoxyphenethyl)amino]phenyl}-N,N-dimethylacetamide | >90% |
Over-reduction of methoxy groups is not observed under mild conditions.
Cross-Coupling Reactions
The aryl rings engage in Suzuki-Miyaura couplings:
Reactivity is enhanced by electron-donating methoxy groups, facilitating oxidative addition .
Photochemical Reactions
UV irradiation induces radical formation at the acetamide group:
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), benzophenone | N-Centered radical intermediates | Potential polymerization initiators . |
Critical Analysis of Reactivity
-
Steric Effects : The dimethylamino group and biphenyl architecture hinder reactions at the central acetamide.
-
Electronic Effects : Methoxy groups enhance EAS reactivity but reduce acetamide hydrolysis rates .
-
Solubility : DMAc-derived analogs show improved solubility in polar solvents, aiding reaction homogeneity .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, though precise optimization of reaction conditions remains essential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s activity and reactivity are influenced by its substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Group Comparison
Q & A
Q. Example NMR Data :
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N,N-Dimethyl | 2.95 (s, 6H) | 38.2, 40.1 |
| 3,4-Dimethoxyphenyl | 3.85 (s, 6H) | 56.4, 56.6 |
Q. Methodological Answer :
Quantum Chemical Calculations :
- Use DFT (B3LYP/6-31G*) to model reaction pathways, transition states, and electron density maps .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Machine Learning :
- Train models on similar acetamide derivatives to predict reaction outcomes (e.g., coupling efficiency, regioselectivity).
ICReDD Workflow :
- Combine computational predictions with high-throughput experimentation to optimize conditions (e.g., solvent, catalyst) .
Key Application :
Predicting the stability of the acetamido bond under acidic conditions (e.g., pH 3–5) using pKa calculations (predicted pKa = 13.7 for the dimethylamino group) .
Q. Methodological Answer :
Controlled Replication :
Analytical Cross-Validation :
- Compare HPLC (UV detection at 254 nm) and LC-MS data to rule out degradation products.
Environmental Factors :
- Test solubility in DMSO (stock solution) vs. aqueous buffers (e.g., PBS, 0.5% Tween-80) to assess aggregation effects.
Q. Data Contradiction Case :
| Study | Solubility (µg/mL) | Conditions | Method |
|---|---|---|---|
| A | 61.3 | PBS, 25°C | UV-Vis |
| B | 28.5 | H₂O, 25°C | Nephelometry |
| Resolution : Use DLS (Dynamic Light Scattering) to detect micelle formation in PBS, explaining higher apparent solubility . |
Q. Methodological Answer :
Target Engagement :
- Fluorescence polarization assays to measure binding affinity to putative targets (e.g., kinase domains).
Cytotoxicity Screening :
- MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination; 48h exposure) .
Metabolic Stability :
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
Q. Case Study :
| Assay | Result | Implication |
|---|---|---|
| MTT | IC₅₀ = 12.5 µM | Moderate cytotoxicity |
| Microsomal Stability | t₁/₂ = 45 min | Rapid hepatic metabolism |
Q. Methodological Answer :
Short-Term : Store at -20°C in airtight vials with desiccant.
Long-Term : Lyophilize and store at -80°C under argon.
Solubility Preservation : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce activity by 15–20%) .
Q. Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, light | 40 | 30 days |
| -80°C, dark | <5 | 12 months |
Q. Methodological Answer :
Substituent Modification :
Bioisosteric Replacement :
- Swap acetamido with sulfonamido groups to enhance solubility.
Pharmacophore Mapping :
- Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrogen bonds with Arg residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
